Tri(hept-6-en-1-yl)phosphane
Description
Tri(hept-6-en-1-yl)phosphane is a tertiary phosphane compound featuring three hept-6-en-1-yl substituents bound to a central phosphorus atom. The heptenyl groups introduce both alkyl chain flexibility and a terminal alkene moiety, which influence its electronic and steric properties.
Properties
CAS No. |
816419-99-5 |
|---|---|
Molecular Formula |
C21H39P |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
tris(hept-6-enyl)phosphane |
InChI |
InChI=1S/C21H39P/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-6H,1-3,7-21H2 |
InChI Key |
VOPGVUVTIZJCFM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCP(CCCCCC=C)CCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(hept-6-en-1-yl)phosphane typically involves the reaction of hept-6-en-1-yl halides with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base. The reaction proceeds via nucleophilic substitution, where the halide groups are replaced by the hept-6-en-1-yl groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tri(hept-6-en-1-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to the phosphine.
Substitution: The hept-6-en-1-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regeneration of the phosphine.
Substitution: New phosphine derivatives with different alkyl or aryl groups.
Scientific Research Applications
Tri(hept-6-en-1-yl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tri(hept-6-en-1-yl)phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom acts as a nucleophile, donating electron density to the metal center, which facilitates the activation of substrates and promotes reaction pathways. The hept-6-en-1-yl groups provide steric hindrance, influencing the selectivity and reactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Phosphane ligands are classified by their substituents, which dictate reactivity and applications:
- Electronic Effects : Heptenyl groups in this compound provide intermediate electron-donating capacity compared to strongly donating triethylphosphane and electron-withdrawing triphenylphosphane. The alkene moiety may participate in conjugation, altering reactivity in metal coordination .
- Lipophilicity : The long alkenyl chains enhance lipophilicity, favoring membrane permeability in biological systems. This contrasts with hydrophilic tri(2-pyridyl)phosphane, which relies on hydrogen bonding for solubility .
Coordination Chemistry and Stability
- Metal Complexation : Alkenyl substituents in this compound may form weaker metal-phosphorus bonds compared to triethylphosphane, as seen in silver complexes with TeP(iPr)₃. This lability could enable dynamic ligand exchange in catalytic cycles .
- Stability in Biological Media : Phosphanes with unsaturated groups (e.g., alkenes) are prone to oxidation or thiol exchange. For example, gold(I) phosphane complexes degrade in the presence of serum albumin, reducing efficacy . This compound’s stability may benefit from steric protection of the alkene moiety.
Biological Activity
Tri(hept-6-en-1-yl)phosphane is a phosphine compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound consists of a phosphorus atom bonded to three hept-6-en-1-yl groups. Its unique structure allows it to participate in various chemical reactions, which may contribute to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : Phosphines can act as inhibitors for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to changes in cellular signaling.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results showed that the compound induced apoptosis in several cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These findings suggest that this compound may have potential as an anticancer agent.
Toxicological Profile
While the biological activity of this compound is promising, it is crucial to evaluate its safety profile. Initial toxicological assessments indicate that at low concentrations, the compound exhibits minimal toxicity; however, further studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
